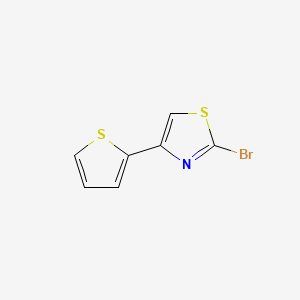

2-Bromo-4-(2-thienyl)thiazole

Descripción general

Descripción

2-Bromo-4-(2-thienyl)thiazole is a chemical compound with the molecular formula C7H4BrNS2 and a molecular weight of 246.15 . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 2-Bromo-4-(2-thienyl)thiazole and its derivatives has been reported in several studies . For instance, one method involves the bromination of substituted methyl 2-R-thienyl ketones with bromine in chloroform to yield bromomethyl 2-thienyl ketones . These are then converted to quaternary pyridinium salts and 2-amino-4-(2-thienyl)thiazoles .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(2-thienyl)thiazole is represented by the InChI code 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and two sulfur atoms .Physical And Chemical Properties Analysis

2-Bromo-4-(2-thienyl)thiazole is a laboratory chemical with a molecular weight of 246.15 . Its physical and chemical properties are not well-documented in the literature.Aplicaciones Científicas De Investigación

Antimicrobial Applications

2-Bromo-4-(2-thienyl)thiazole: has been studied for its potential use as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antibacterial activity, which makes them valuable in the development of new antimicrobial drugs . The presence of the bromine atom in the compound could potentially enhance its reactivity, making it a good candidate for synthesizing compounds with improved antimicrobial properties.

Antitumor and Cytotoxic Activities

Research has indicated that thiazole derivatives can play a role in antitumor and cytotoxic activities . The structural features of 2-Bromo-4-(2-thienyl)thiazole may be leveraged to synthesize new molecules that could act as anticancer agents by targeting specific pathways involved in tumor growth and metastasis.

Agricultural Research

In the agricultural sector, thiazole derivatives have been explored for their fungicidal and bactericidal properties . 2-Bromo-4-(2-thienyl)thiazole could be used to develop new compounds that protect crops from microbial pathogens, thus enhancing yield and reducing crop losses.

Material Science

The compound’s potential applications in material science stem from its structural characteristics. Thiazoles are known to be used in the synthesis of dyes and chemical reaction accelerators . 2-Bromo-4-(2-thienyl)thiazole could contribute to the development of new materials with specific optical or electronic properties.

Chemical Synthesis

2-Bromo-4-(2-thienyl)thiazole: is a valuable intermediate in chemical synthesis. It can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the bromine atom, which can be utilized to create a wide range of thiazole derivatives with diverse biological activities .

Environmental Science

Thiazole derivatives are also of interest in environmental science. They can be used to study the degradation of environmental pollutants and the synthesis of environmentally friendly biocides . 2-Bromo-4-(2-thienyl)thiazole could be a key compound in the development of new environmental technologies.

Safety and Hazards

2-Bromo-4-(2-thienyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Bromo-4-(2-thienyl)thiazole.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2-thienyl)thiazole. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation . Furthermore, the compound’s solubility in various solvents may affect its stability and efficacy in different environments .

Propiedades

IUPAC Name |

2-bromo-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGEQOSIYEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)